molecular formula C19H23NO3 B017865 rac-4-(3'-Methoxy-alpha-hydroxybenzyl)-N,N-diethylbenzamide CAS No. 186094-06-4

rac-4-(3'-Methoxy-alpha-hydroxybenzyl)-N,N-diethylbenzamide

Cat. No.: B017865
CAS No.: 186094-06-4
M. Wt: 313.4 g/mol
InChI Key: OLCRRCZCYBBWQA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide typically involves the reaction of vanillic acid with diethylamine. The process begins with the esterification of vanillic acid to form vanillic acid ethyl ester. This intermediate is then reacted with diethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide involves its interaction with the central nervous system and respiratory system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased respiratory rate and improved oxygen uptake. The compound also interacts with specific receptors in the brain, enhancing its stimulant effects .

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-4-hydroxy-3-methoxybenzamide: Similar structure but lacks the methoxy group.

    N,N-Diethyl-4-hydroxybenzamide: Similar structure but lacks both the methoxy and hydroxyl groups.

    N,N-Diethyl-4-methoxybenzamide: Similar structure but lacks the hydroxyl group.

Uniqueness

N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide is unique due to the presence of both methoxy and hydroxyl groups, which contribute to its specific chemical properties and biological activities. These functional groups enhance its solubility, reactivity, and interaction with biological targets, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

N,N-diethyl-4-[hydroxy-(3-methoxyphenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-4-20(5-2)19(22)15-11-9-14(10-12-15)18(21)16-7-6-8-17(13-16)23-3/h6-13,18,21H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCRRCZCYBBWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440137
Record name N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186094-06-4
Record name N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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